molecular formula C17H20N2O3S B4440256 N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4440256
M. Wt: 332.4 g/mol
InChI Key: WTTUGZGXLVOXBO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized by Sankyo in 1999 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been found to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the death of cancer cells. N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has also been found to inhibit the expression of genes involved in cell proliferation and survival, further contributing to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to selectively inhibit HDAC activity, making it a useful tool for studying the role of HDACs in cancer biology. However, one of the limitations of N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide treatment. Additionally, studies are needed to further elucidate the mechanisms of action of N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide and to explore its potential therapeutic applications in other diseases beyond cancer.
In conclusion, N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a promising compound with potential therapeutic applications in cancer treatment. Its ability to selectively inhibit HDAC activity makes it a useful tool for studying the role of HDACs in cancer biology. However, further research is needed to fully understand its mechanisms of action and to explore its potential therapeutic applications in other diseases.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-7-12(2)9-15(8-11)18-17(20)14-5-6-16(13(3)10-14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTUGZGXLVOXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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